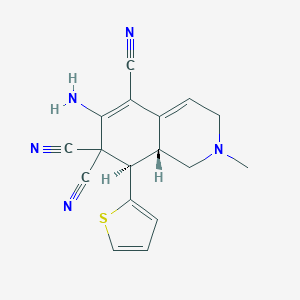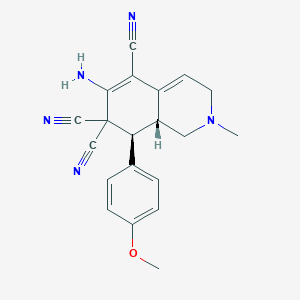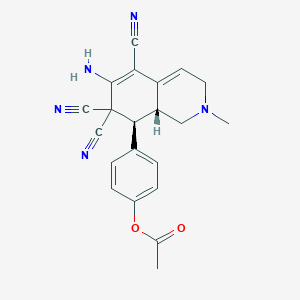
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthene derivatives It is characterized by the presence of a methoxybenzylidene group at the 1-position and a nitro group at the 6-position of the acenaphthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene typically involves a multi-step process. One common method is the condensation reaction between 4-methoxybenzaldehyde and 6-nitroacenaphthene in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like toluene under reflux conditions for several hours . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Condensation: Piperidine, toluene as a solvent.
Major Products Formed
Reduction: 1-(4-Aminobenzylidene)-6-nitroacenaphthene.
Substitution: Various substituted acenaphthene derivatives depending on the nucleophile used.
Condensation: Complex acenaphthene derivatives with extended conjugation.
Applications De Recherche Scientifique
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials and non-linear optical materials
Mécanisme D'action
The mechanism of action of 1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxybenzylidene moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxybenzylidene)-4-butylaniline: Similar structure with a butyl group instead of the nitro group.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Contains a cyclohexadienone core instead of acenaphthene
Uniqueness
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene is unique due to the presence of both the methoxybenzylidene and nitro groups on the acenaphthene core. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H15NO3 |
|---|---|
Poids moléculaire |
317.3g/mol |
Nom IUPAC |
(2Z)-2-[(4-methoxyphenyl)methylidene]-5-nitro-1H-acenaphthylene |
InChI |
InChI=1S/C20H15NO3/c1-24-16-7-5-13(6-8-16)11-15-12-14-3-2-4-18-19(21(22)23)10-9-17(15)20(14)18/h2-11H,12H2,1H3/b15-11- |
Clé InChI |
PPLPIJDWPYDQNE-PTNGSMBKSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-] |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\2/CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)C=C2CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B390999.png)
![1-benzoyl-7-chloro-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391000.png)
![1-benzoyl-7-chloro-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391001.png)





![2-[(2-Fluorobenzyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B391013.png)
![4-(1-Benzoyl-7-chloro-3,3-dicyano-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-2-yl)phenyl acetate](/img/structure/B391015.png)
![1-benzoyl-7-chloro-2-(3-iodophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391016.png)
![1-acetyl-2-(2-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391017.png)
![3-(1-adamantylcarbonyl)-2-(2-iodophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391018.png)
